molecular formula C10H14N4O2 B15319631 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine

Cat. No.: B15319631
M. Wt: 222.24 g/mol
InChI Key: VMIQVBUDYMBBBA-UHFFFAOYSA-N
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Description

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine is a heterocyclic compound that features both a nitro group and a piperidine ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine typically involves the nitration of N-(piperidin-4-yl)pyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Amino-N-(piperidin-4-yl)pyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso compounds.

Scientific Research Applications

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Due to its heterocyclic structure, it can be incorporated into materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the biological activity of nitro-containing heterocycles and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)pyridin-2-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Methyl-N-(piperidin-4-yl)pyridin-2-amine: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct reactivity and potential biological activity. The nitro group can participate in redox reactions, while the piperidine ring can enhance the compound’s interaction with biological targets.

Properties

IUPAC Name

3-nitro-N-piperidin-4-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-14(16)9-2-1-5-12-10(9)13-8-3-6-11-7-4-8/h1-2,5,8,11H,3-4,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIQVBUDYMBBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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